molecular formula C18H19N5O5 B14031153 N-(9-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetra hydrofuran-2-YL)-9H-purin-6-YL)benzamide

N-(9-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetra hydrofuran-2-YL)-9H-purin-6-YL)benzamide

Cat. No.: B14031153
M. Wt: 385.4 g/mol
InChI Key: MCFYIRSCNBGQBD-GNTLTTKYSA-N
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Description

N-(9-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide is a complex organic compound with a unique structure that includes a purine base linked to a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: This involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a series of reactions, including hydroxylation and methylation.

    Coupling with Benzamide: The final step involves coupling the purine-tetrahydrofuran intermediate with benzamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzamide group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

N-(9-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(9-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide exerts its effects involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The benzamide group may enhance the compound’s binding affinity to certain proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Benzamide Derivatives: Various benzamide derivatives with different functional groups.

Uniqueness

N-(9-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide is unique due to its combination of a purine base with a benzamide group, providing a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H19N5O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C18H19N5O5/c1-27-14-11(7-24)28-18(13(14)25)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14+,18-/m1/s1

InChI Key

MCFYIRSCNBGQBD-GNTLTTKYSA-N

Isomeric SMILES

CO[C@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO

Origin of Product

United States

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